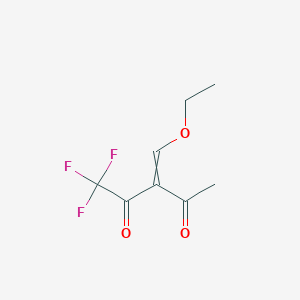

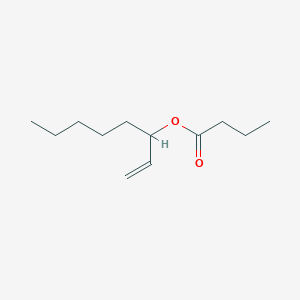

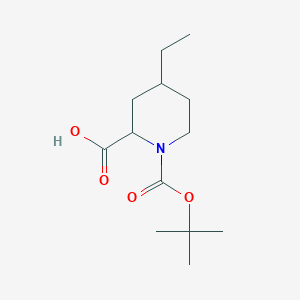

(Z)-3-methyl-4-nitropent-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-3-methyl-4-nitropent-3-en-2-one, commonly known as MNPE, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. MNPE is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 84-86°C.

Mechanism Of Action

The mechanism of action of MNPE is not well understood. However, it has been suggested that MNPE may act as a Michael acceptor, reacting with nucleophiles such as amino acids and thiols. MNPE has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

MNPE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including MCF-7 and HeLa cells. MNPE has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MNPE has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of MNPE is its versatility in organic synthesis. MNPE can be used as a building block for the synthesis of various compounds, making it a useful tool for drug discovery and development. However, MNPE has some limitations in lab experiments. MNPE is sensitive to air and moisture, and it can decompose if not stored properly. MNPE is also highly reactive, making it difficult to handle in some experiments.

Future Directions

There are many future directions for the research of MNPE. One potential direction is the synthesis of MNPE analogs with improved properties, such as increased stability and reactivity. Another direction is the investigation of the mechanism of action of MNPE, which could lead to the discovery of new targets for drug development. Additionally, MNPE could be used as a tool for the development of new synthetic methods in organic chemistry. Overall, MNPE has the potential to be a valuable tool in scientific research and drug discovery.

Synthesis Methods

MNPE can be synthesized through a multi-step process that involves the condensation of 3-methyl-2-butanone with nitromethane, followed by the reduction of the resulting nitroalkene with sodium borohydride. The final product is obtained through the oxidation of the resulting alcohol with chromium trioxide. This synthesis method has been optimized to produce high yields of MNPE with high purity.

Scientific Research Applications

MNPE has been widely used in scientific research due to its unique properties. It is a versatile building block for the synthesis of various compounds, including natural products and pharmaceuticals. MNPE has been used in the synthesis of (+)-cyclophellitol, a potent inhibitor of glycosidases, and (-)-maackiain, a phytoalexin with antifungal properties. MNPE has also been used in the synthesis of analogs of the anticancer drug discodermolide.

properties

CAS RN |

169214-62-4 |

|---|---|

Product Name |

(Z)-3-methyl-4-nitropent-3-en-2-one |

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(Z)-3-methyl-4-nitropent-3-en-2-one |

InChI |

InChI=1S/C6H9NO3/c1-4(6(3)8)5(2)7(9)10/h1-3H3/b5-4- |

InChI Key |

QSQZDGASBNXNHF-PLNGDYQASA-N |

Isomeric SMILES |

C/C(=C(\C)/[N+](=O)[O-])/C(=O)C |

SMILES |

CC(=C(C)[N+](=O)[O-])C(=O)C |

Canonical SMILES |

CC(=C(C)[N+](=O)[O-])C(=O)C |

synonyms |

3-Penten-2-one, 3-methyl-4-nitro-, (Z)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

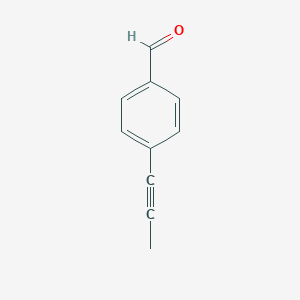

![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

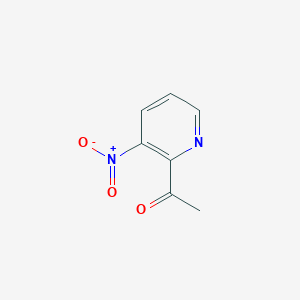

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)